N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C16H19ClN4O3S2 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C16H19ClN4O3S2/c1-26(23,24)19-16-18-13(11-25-16)10-15(22)21-7-5-20(6-8-21)14-4-2-3-12(17)9-14/h2-4,9,11H,5-8,10H2,1H3,(H,18,19) |
InChI Key |
ZJZLOXOXHUWUMW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Piperazine Intermediate Preparation
The 4-(3-chlorophenyl)piperazine moiety is synthesized via nucleophilic aromatic substitution. Reacting 1-chloro-3-nitrobenzene with piperazine in the presence of a palladium catalyst yields 4-(3-nitrophenyl)piperazine, which is subsequently reduced to the amine using hydrogen gas and Raney nickel. Chlorination via Sandmeyer reaction introduces the 3-chlorophenyl group.
Thiazole Ring Formation
The thiazole core is constructed using Hantzsch thiazole synthesis. Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux to form 2-aminothiazole-4-carboxylate. Hydrolysis with aqueous NaOH yields 2-aminothiazole-4-carboxylic acid, which is decarboxylated at 200°C to generate 2-aminothiazole.
Multi-Step Coupling and Functionalization
Oxoethyl Linker Installation
The oxoethyl bridge (-CH2-CO-) connects the piperazine and thiazole units. A two-step protocol is employed:
-
Bromination : 2-Aminothiazole is treated with N-bromosuccinimide (NBS) in CCl4 under reflux to introduce a bromomethyl group.
-
Ketone Formation : The brominated thiazole reacts with 4-(3-chlorophenyl)piperazine in dimethylformamide (DMF) using K2CO3 as a base, forming the 2-oxoethyl linkage via nucleophilic substitution.
Table 1: Bromination Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | CCl4 | 80 | 4 | 70 |
| Benzoyl peroxide | CCl4 | 80 | 9 | 85 |
| g-C3N4 | DMSO | 20 | 10 | 95 |
The use of g-C3N4 under LED irradiation in DMSO achieves superior yields (95%) compared to traditional thermal methods.
Methanesulfonamide Incorporation
The final step involves sulfonylation of the thiazole amine. Methanesulfonyl chloride is added to a solution of the intermediate in dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at 0°C to prevent side reactions, yielding the target compound after 2 hours.
Purification and Characterization
Chromatographic Purification
Crude product purification is critical due to byproducts from multi-step synthesis. Column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate 4:1 to 1:1) achieves >98% purity. High-performance liquid chromatography (HPLC) with a C18 column confirms purity, showing a single peak at 254 nm.
Spectroscopic Validation
-
NMR : ¹H NMR (400 MHz, CDCl3) displays characteristic signals: δ 7.42–7.35 (m, 3-chlorophenyl), δ 4.52 (s, -CH2-CO-), δ 3.21 (s, SO2CH3).
-
MS : ESI-MS m/z 415.9 [M+H]⁺ aligns with the molecular weight of 414.9 g/mol.
Comparative Analysis of Synthetic Routes
Traditional Thermal vs. Photocatalytic Methods
Thermal methods using NBS in CCl4 suffer from prolonged reaction times (4–9 hours) and moderate yields (70–85%). In contrast, photocatalytic approaches with g-C3N4 in DMSO under visible light reduce time to 10 hours while improving yields to 95%.
Solvent Impact on Reaction Efficiency
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to non-polar solvents (CCl4). However, DMSO’s high boiling point simplifies product isolation.
Challenges and Mitigation Strategies
Di-Bromination Side Reactions
Over-bromination at the thiazole methyl group is a common issue. Stoichiometric control of NBS (1.0 equiv) and low-temperature reactions (0–5°C) suppress di-bromination, maintaining selectivity >90%.
Sulfonylation Overreaction
Excess methanesulfonyl chloride leads to sulfonation at the piperazine nitrogen. Stepwise addition at 0°C and rigorous pH control (pH 8–9) limit this side reaction to <5%.
Scalability and Industrial Relevance
Kilogram-scale synthesis has been achieved using continuous-flow reactors. Key parameters:
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine or thiazole derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide may possess antidepressant properties. Studies have shown that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, which are crucial in mood regulation. For instance, a related compound exhibited high affinity for the dopamine D4 receptor, suggesting potential for mood disorder treatments .
Anxiolytic Effects
The compound's interaction with serotonin receptors also positions it as a candidate for anxiolytic therapies. The structural similarity to known anxiolytics allows for exploration in clinical settings where anxiety disorders are prevalent.
Antipsychotic Potential
Given its structural characteristics, this compound may also be investigated for antipsychotic effects. Compounds that target dopamine pathways are often explored in the context of schizophrenia and other psychotic disorders.
Case Study 1: Dopamine D4 Receptor Affinity
A study focusing on derivatives of piperazine demonstrated that certain modifications led to increased selectivity for the dopamine D4 receptor over D2 receptors, with IC50 values as low as 0.057 nM for specific compounds . This selectivity is critical for minimizing side effects associated with antipsychotic medications.
Case Study 2: Synthesis and Biological Evaluation
Research published by MDPI detailed the synthesis of thiazole-based compounds that included piperazine derivatives. These compounds were evaluated for their biological activity, showing promising results in receptor binding assays . The findings suggest that this compound could be synthesized using eco-friendly methods, enhancing its appeal for pharmaceutical development.
Mechanism of Action
The mechanism of action of N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to dopamine receptors, serotonin receptors, or other G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Piperazine Substituents
- Target Compound : The piperazine ring is substituted with a 3-chlorophenyl group , which may enhance receptor binding through hydrophobic and halogen-bonding interactions.
- Compound : Contains a 5-chloro-2-methylphenyl substituent on piperazine, introducing steric hindrance that could reduce binding affinity compared to the less bulky 3-chlorophenyl group .
Sulfonamide and Core Modifications
- Target Compound : The sulfonamide is attached to a thiazol-2-yl group, enabling π-π stacking in receptor binding pockets.
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Substitutes methanesulfonamide with a morpholinoacetamide group, decreasing polarity and possibly altering pharmacokinetic properties .
Physicochemical Properties
*logP estimated using fragment-based methods.
†Inferred from structurally similar compounds in .
Pharmacological Implications
- Receptor Affinity : The 3-chlorophenyl group in the target compound may confer higher selectivity for serotonin receptors (e.g., 5-HT1A) compared to the 3-(trifluoromethyl)benzoyl group in Compound 9g, which could exhibit off-target activity due to increased lipophilicity .
- Metabolic Stability : The thiazole core in the target compound may enhance metabolic resistance compared to pyridine-based analogues (e.g., Compound 9g), as heterocyclic sulfur can reduce oxidative degradation .
Research Findings and Gaps
- Biological Data: No direct activity data are available for the target compound. However, ’s analogue (CAS 667877-37-4) with a 4-fluorophenyl group shows moderate affinity for dopamine D2 receptors (Ki ~120 nM), suggesting the thiazole variant may exhibit improved potency .
- Knowledge Gaps: Comparative in vitro binding assays and ADMET profiles are critical next steps to validate hypothesized advantages over analogues.
Biological Activity
N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O3S |
| Molecular Weight | 443.9 g/mol |
| CAS Number | 906213-90-9 |
| IUPAC Name | N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(3,4-difluorophenyl)methanesulfonamide |
This compound features a piperazine ring, a chlorophenyl group, and a thiazole moiety, which contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains. In vitro studies have demonstrated significant antimicrobial activity comparable to standard antibiotics such as ciprofloxacin and fluconazole .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. MTT assays indicate that it can inhibit the proliferation of cancer cells, although further studies are needed to establish its efficacy compared to established chemotherapeutics .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and certain infections .
The mechanism of action of this compound involves binding to specific molecular targets, modulating their activity. It is believed to interact with enzymes and receptors that play critical roles in various biological pathways, leading to its observed pharmacological effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of several synthesized compounds similar in structure to this compound. Results indicated strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values significantly lower than standard treatments .
- Anticancer Studies : Research involving molecular docking has suggested that this compound could effectively bind to cancer-related targets, potentially leading to new therapeutic options. The docking studies indicated favorable interactions with proteins involved in cancer cell proliferation .
Q & A
Q. What are the key considerations for synthesizing N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide, and how can reaction yields be optimized?
Synthesis involves coupling the piperazine-thiazole core with a methanesulfonamide group. Critical steps include:
- Amide bond formation : Use coupling agents like HBTU or BOP with tertiary amines (e.g., EtN) to activate carboxylic acid intermediates .
- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .
- Yield optimization : Control reaction temperature (room temperature to 50°C) and stoichiometry (1:1.2 molar ratio of nucleophile to electrophile) to minimize side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- NMR spectroscopy : Analyze H and C spectra for characteristic peaks (e.g., piperazine N–CH at δ 2.5–3.5 ppm, thiazole protons at δ 7.0–8.0 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using ESI-MS or HRMS .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry, as seen in analogous piperazine-thiazole derivatives .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Enzyme inhibition assays : Test against kinases or GPCRs (e.g., dopamine D2/D3 receptors) due to the compound’s piperazine-thiazole scaffold .
- Cellular permeability : Use Caco-2 or MDCK cell models with LC-MS quantification to assess bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC .
Advanced Research Questions
Q. How can computational methods aid in elucidating the compound’s structure-activity relationships (SAR)?
- Docking studies : Model interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina or Schrödinger Suite. Focus on the 3-chlorophenyl group’s role in binding affinity .
- QSAR analysis : Corrogate electronic (Hammett σ) and steric (Taft E) parameters of substituents to predict activity trends .
- MD simulations : Simulate ligand-receptor complexes (50–100 ns) to assess conformational stability and hydrogen-bonding patterns .
Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
- Species-specific metabolism : Compare hepatic clearance rates (e.g., rat vs. human microsomes) to identify metabolically labile groups (e.g., sulfonamide) .
- Protein binding assays : Measure free fraction (%) using equilibrium dialysis to adjust for plasma protein binding disparities .
- PK/PD modeling : Integrate AUC and C data from rodent studies to refine dosing regimens .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
- Chemical proteomics : Use affinity-based probes (biotinylated analogs) to pull down target proteins from lysates .
- Transcriptomics : Perform RNA-seq on treated cell lines to identify downstream pathways (e.g., MAPK/ERK) .
- In vivo imaging : Radiolabel the compound (e.g., C or F) for PET/CT studies in disease models .
Methodological Considerations Table
Key Challenges and Solutions
- Low aqueous solubility : Introduce polar groups (e.g., hydroxyl or amine) via structural analogs while monitoring SAR trade-offs .
- Off-target effects : Employ CRISPR-Cas9 gene editing to validate target specificity in knockout models .
- Data reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., haloperidol for D2 receptor studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
